4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
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Overview
Description
4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one: is a chemical compound that belongs to the class of pyridinones It features a bromine atom at the fourth position and a trifluoroethyl group at the first position of the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromopyridin-2(1H)-one and 2,2,2-trifluoroethyl bromide.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate or sodium hydride is used to deprotonate the pyridinone, facilitating the nucleophilic substitution reaction.
Procedure: The deprotonated pyridinone reacts with 2,2,2-trifluoroethyl bromide in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (typically 60-80°C) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridinone derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials such as polymers and liquid crystals.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate enzyme interactions and receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can interact with various biochemical pathways, influencing processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(2,2,2-trifluoroethyl)pyridine: Lacks the ketone group, which may affect its reactivity and applications.
4-Bromo-1-(2,2,2-trifluoroethyl)benzene: Contains a benzene ring instead of a pyridinone ring, leading to different chemical properties.
4-Bromo-1-(2,2,2-trifluoroethyl)imidazole: Features an imidazole ring, which can influence its biological activity.
Uniqueness
4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is unique due to the presence of both a bromine atom and a trifluoroethyl group on the pyridinone ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-1-2-12(6(13)3-5)4-7(9,10)11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDLTEUJXIRFMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C=C1Br)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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